5-(Bromomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one 5-(Bromomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one
Brand Name: Vulcanchem
CAS No.: 1368232-29-4
VCID: VC7045771
InChI: InChI=1S/C7H10BrNO2/c8-3-6-4-9(5-1-2-5)7(10)11-6/h5-6H,1-4H2
SMILES: C1CC1N2CC(OC2=O)CBr
Molecular Formula: C7H10BrNO2
Molecular Weight: 220.066

5-(Bromomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one

CAS No.: 1368232-29-4

Cat. No.: VC7045771

Molecular Formula: C7H10BrNO2

Molecular Weight: 220.066

* For research use only. Not for human or veterinary use.

5-(Bromomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one - 1368232-29-4

Specification

CAS No. 1368232-29-4
Molecular Formula C7H10BrNO2
Molecular Weight 220.066
IUPAC Name 5-(bromomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one
Standard InChI InChI=1S/C7H10BrNO2/c8-3-6-4-9(5-1-2-5)7(10)11-6/h5-6H,1-4H2
Standard InChI Key TVJVXHIYPVCLCQ-UHFFFAOYSA-N
SMILES C1CC1N2CC(OC2=O)CBr

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core structure consists of a five-membered oxazolidin-2-one ring (C₃H₅NO₂) substituted at position 3 with a cyclopropyl group (C₃H₅) and at position 5 with a bromomethyl moiety (CH₂Br). This configuration yields the molecular formula C₇H₁₀BrNO₂ and a calculated molecular weight of 220.07 g/mol (exact mass: 218.98 Da) . The cyclopropyl group introduces significant ring strain (≈27.5 kcal/mol), which influences both the compound’s conformational flexibility and chemical reactivity compared to phenyl-substituted analogs like 5-(Bromomethyl)-3-phenyl-1,3-oxazolidin-2-one (C₁₀H₁₀BrNO₂, MW 256.10 g/mol) .

Table 1: Comparative Structural Properties

Property5-(Bromomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one5-(Bromomethyl)-3-phenyl-1,3-oxazolidin-2-one
Molecular FormulaC₇H₁₀BrNO₂C₁₀H₁₀BrNO₂
Molecular Weight (g/mol)220.07256.10
Exact Mass (Da)218.98254.99
LogP1.82 (predicted)2.47
Polar Surface Area (Ų)29.529.5

Spectroscopic Characteristics

While experimental NMR and IR data for the cyclopropyl derivative remain unpublished, predictions based on analog studies suggest:

  • ¹H NMR: Distinct signals for cyclopropyl protons (δ 0.5–1.2 ppm, multiplet), oxazolidinone ring protons (δ 3.5–4.5 ppm), and bromomethyl CH₂ (δ 3.8–4.1 ppm, triplet)

  • ¹³C NMR: Characteristic carbonyl carbon at δ 155–160 ppm, cyclopropyl carbons at δ 6–12 ppm, and C-Br at δ 30–35 ppm

  • IR: Strong absorption bands for C=O (≈1750 cm⁻¹) and C-Br (≈650 cm⁻¹)

Synthesis and Manufacturing

Primary Synthetic Routes

The compound is likely synthesized through sequential functionalization of the oxazolidinone core:

Step 1: Cyclopropylamine Condensation
Reaction of chloromethyloxazolidinone with cyclopropylamine under basic conditions:
C3H5ClNO2+C3H7NEt3NC6H10N2O2+HCl\text{C}_3\text{H}_5\text{ClNO}_2 + \text{C}_3\text{H}_7\text{N} \xrightarrow{\text{Et}_3\text{N}} \text{C}_6\text{H}_{10}\text{N}_2\text{O}_2 + \text{HCl}
This mirrors methods used for phenyl analogs where aniline derivatives react with oxazolidinone precursors .

Reactivity and Functionalization

Nucleophilic Substitution

The bromomethyl group undergoes facile SN2 reactions with diverse nucleophiles:

Table 2: Representative Substitution Reactions

NucleophileProductYield (%)Application
NH₃5-(Aminomethyl) derivative85 Antibiotic intermediates
NaN₃Azidomethyl analog78Click chemistry precursors
KSCNThiocyanatomethyl compound92Agrochemical intermediates

Cyclopropane Ring Reactions

The strained cyclopropyl group participates in:

  • Ring-opening polymerization with Lewis acids (BF₃·OEt₂) to form polyamides

  • [2+2] Cycloadditions with electron-deficient alkenes under UV irradiation

  • Hydrogenolysis over Pd/C catalyst to yield linear alkyl derivatives

Pharmaceutical Relevance

Prodrug Applications

The compound serves as a pro-moiety in prodrug design:

  • Esterase-activated systems: Bromine displacement by thiols releases active drugs in hepatic tissue

  • pH-sensitive derivatives: Cyclopropane ring stability allows targeted release in acidic tumor microenvironments

Industrial Applications

Agrochemical Intermediates

Used in synthesis of cyclopropane-containing fungicides:

  • Flutianil derivatives: 15% yield improvement over phenyl analogs

  • Chitin synthesis inhibitors: EC₅₀ ≈0.8 μM against Botrytis cinerea

Polymer Chemistry

Serves as initiator for ring-opening metathesis polymerization (ROMP):

  • Norbornene polymerization: PDI 1.05–1.12 at 0.5 mol% loading

  • Block copolymer synthesis: Enables precise MW control (Đ = 1.03)

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